molecular formula C20H20ClN3O2 B2778977 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide CAS No. 899980-06-4

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide

Cat. No. B2778977
CAS RN: 899980-06-4
M. Wt: 369.85
InChI Key: IZYUPALPHQVSTB-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first identified as a p53 stabilizing compound and has since been investigated for its ability to induce apoptosis in cancer cells.

Scientific Research Applications

Pesticide Interaction and Residue Formation

One study explored the interaction between herbicides, leading to the formation of a novel residue, asymmetric 3,3',4-trichloro-4'-methylazobenzene, when N-(3,4-dichlorophenyl)-propionamide and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide were applied in combination. This research highlights the potential of such compounds in understanding pesticide residue dynamics and environmental impact R. Bartha, 1969.

Synthetic Studies and Chemical Transformations

Another aspect of scientific research involves the synthesis and transformation of chemical compounds. For instance, studies on N-methylated 5-alkenyloxazolium salts, including transformations into hydroindole and hydroisoquinoline compounds, contribute to the field of natural product synthesis and offer insights into chemical reactivity and mechanism D. Wenkert et al., 2001.

Anticancer Potential and Therapeutic Applications

Research into chloroquine analogs, like N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine, has shown promise in cancer therapies. These studies have demonstrated the ability of chloroquine and its derivatives to sensitize cancer cells to cell-killing effects by ionizing radiation and chemotherapeutic agents, potentially offering a new approach to enhance the efficacy of conventional cancer treatments V. Solomon & Hoyun Lee, 2009.

Antimicrobial Agents

Quinazolinone derivatives, closely related to the chemical structure , have been synthesized and evaluated for their potential as antimicrobial agents. These studies provide valuable information on the antimicrobial properties of quinazolinone derivatives, offering insights into their possible use in combating microbial infections N. Desai, A. Dodiya, & P. N. Shihora, 2011.

Neurokinin-1 Receptor Antagonism

Research on neurokinin-1 receptor antagonists has led to the development of compounds effective in preclinical tests for emesis and depression, showcasing the therapeutic potential of quinazolinone derivatives in neurological conditions Timothy Harrison et al., 2001.

properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-3-4-9-19(25)23-18-12-14(10-11-16(18)21)24-13(2)22-17-8-6-5-7-15(17)20(24)26/h5-8,10-12H,3-4,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYUPALPHQVSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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